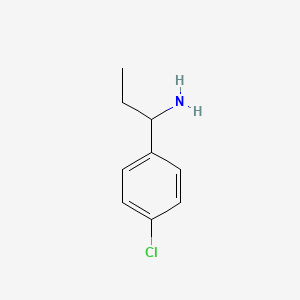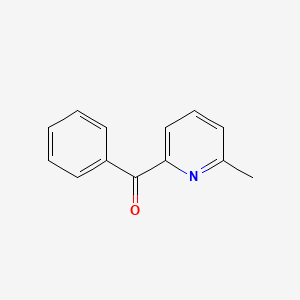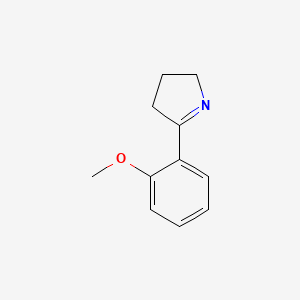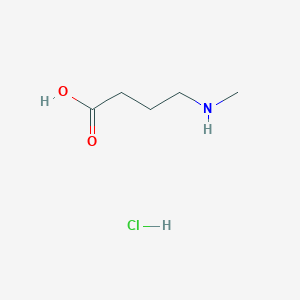![molecular formula C5H10O2 B1315204 [(Propan-2-yl)oxy]acetaldehyde CAS No. 77342-92-8](/img/structure/B1315204.png)
[(Propan-2-yl)oxy]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl)oxy]acetaldehyde, also known as propionaldehyde, is an organic compound with the chemical formula CH3CH(OH)CHO. It is a colorless, flammable liquid with a strong, pungent odor. Propionaldehyde is widely used as a solvent and intermediate in the production of pharmaceuticals, perfumes, dyes, and other chemicals. It is also used as a preservative in food and beverages. In addition, propionaldehyde is an important intermediate in the synthesis of various compounds, such as propionic acid and acrolein.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of [(Propan-2-yl)oxy]acetaldehyde can be achieved through the reaction of propan-2-ol with acetaldehyde in the presence of an acid catalyst.
Starting Materials
Propan-2-ol, Acetaldehyde, Acid catalyst (e.g. sulfuric acid)
Reaction
Mix propan-2-ol and acetaldehyde in a reaction flask, Add a few drops of acid catalyst to the mixture, Heat the mixture under reflux for several hours, Allow the mixture to cool to room temperature, Extract the product with a suitable solvent (e.g. diethyl ether), Dry the organic layer with anhydrous sodium sulfate, Filter the solution and evaporate the solvent under reduced pressure, Purify the product by distillation or recrystallization
Wissenschaftliche Forschungsanwendungen
Propionaldehyde is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a solvent in chromatography, and as an inhibitor of enzymes. Propionaldehyde has also been used in the synthesis of polymers and in the preparation of various polymers and copolymers systems. In addition, [(Propan-2-yl)oxy]acetaldehydeyde has been used in the synthesis of polysaccharides and polysaccharide-based polymers.
Wirkmechanismus
Propionaldehyde is a highly reactive compound and can react with a variety of compounds, including proteins, lipids, and carbohydrates. It can also react with nucleic acids, such as DNA and RNA, and can form covalent bonds with these molecules. Propionaldehyde can also form adducts with proteins, which can lead to changes in the structure and function of the proteins.
Biochemische Und Physiologische Effekte
Propionaldehyde has a variety of biochemical and physiological effects. It can act as an inhibitor of enzyme activity, as an antioxidant, and as a modulator of gene expression. Propionaldehyde has also been shown to have an anti-inflammatory effect in animal models. In addition, [(Propan-2-yl)oxy]acetaldehydeyde has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Propionaldehyde has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively non-toxic compound and is readily available. Another advantage is that it has a low boiling point, which makes it easy to evaporate and use in various reactions. A limitation of [(Propan-2-yl)oxy]acetaldehydeyde is that it can react with a variety of compounds, which can lead to unwanted side reactions.
Zukünftige Richtungen
Propionaldehyde has potential applications in a variety of fields, including pharmaceuticals, biotechnology, and food science. In the pharmaceutical field, [(Propan-2-yl)oxy]acetaldehydeyde can be used as a reagent in the synthesis of new drugs and as an inhibitor of enzymes. In biotechnology, [(Propan-2-yl)oxy]acetaldehydeyde can be used to modify proteins and nucleic acids. In food science, [(Propan-2-yl)oxy]acetaldehydeyde can be used as a preservative and flavoring agent. In addition, [(Propan-2-yl)oxy]acetaldehydeyde can be used in the synthesis of polymers and copolymer systems. Further research is needed to explore the potential applications of [(Propan-2-yl)oxy]acetaldehydeyde.
Eigenschaften
IUPAC Name |
2-propan-2-yloxyacetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2)7-4-3-6/h3,5H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFJLDMQBUWNGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505657 |
Source


|
| Record name | [(Propan-2-yl)oxy]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Propan-2-yl)oxy]acetaldehyde | |
CAS RN |
77342-92-8 |
Source


|
| Record name | [(Propan-2-yl)oxy]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



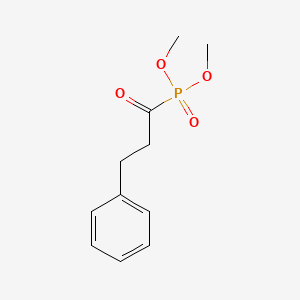
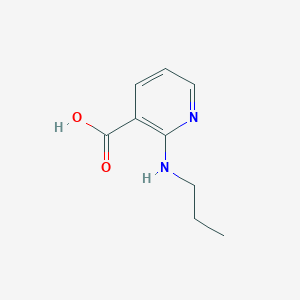
![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)
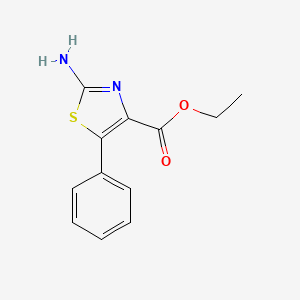
![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)
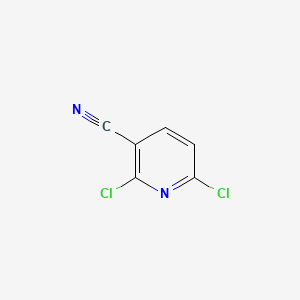
![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)

